N-(2-methoxyethyl)-N'-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-8-7-16-13(18)14(19)17-11-15(5-2-3-6-15)12-4-9-21-10-12/h4,9-10H,2-3,5-8,11H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBCAYCATQOPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCCC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step organic synthesis involving amide coupling, cyclization, and functional group protection. Key steps include using Suzuki–Miyaura coupling for thiophene-cyclopentyl integration and controlled condensation for the ethanediamide backbone. Optimization requires inert atmospheres (argon/nitrogen), temperature gradients (0–80°C), and catalysts like Pd(PPh₃)₄ .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yields typically range from 40–65%, depending on steric hindrance from the cyclopentyl-thiophene moiety .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the methoxyethyl, thiophene, and cyclopentyl groups. Aromatic protons (δ 6.8–7.5 ppm) and cyclopentyl CH₂ signals (δ 1.5–2.2 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 405.18) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What physicochemical properties (e.g., LogP, pKa) are critical for its drug-likeness, and how are they determined?
- Key Properties :
- LogP : Experimental determination via shake-flask method (estimated ~2.1) or computational tools (e.g., ChemAxon). Impacts membrane permeability .
- pKa : Use potentiometric titration or software like MarvinSuite. The methoxyethyl group (pKa ~11) influences solubility at physiological pH .
- Polar Surface Area (PSA) : Calculated as ~85 Ų, predictive of blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets like Methionine aminopeptidase?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to Methionine aminopeptidase (PDB: 1BN5). Focus on hydrogen bonding with His⁷⁹ and hydrophobic interactions with the cyclopentyl-thiophene group .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Key metrics include RMSD (<2 Å) and free energy (MM-PBSA) calculations .
Q. What strategies resolve discrepancies in bioactivity data across different assay conditions?
- Troubleshooting :
- Assay Standardization : Use internal controls (e.g., known inhibitors) and replicate experiments (n ≥ 3). Address solvent effects (DMSO ≤ 0.1% v/v) .
- Data Normalization : Adjust for batch-to-batch variability in compound purity or cell-line drift (e.g., HepG2 vs. HEK293) .
- Case Study : Contradictory IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in protein expression levels or assay pH. Validate via orthogonal methods like SPR .
Q. What challenges arise in X-ray crystallographic analysis, and how are they mitigated using tools like SHELX or WinGX?
- Crystallization Issues : Low crystal quality due to flexible methoxyethyl chain. Optimize via vapor diffusion (PEG 3350, pH 7.4) and cryoprotection (glycerol) .
- Refinement : Use SHELXL for anisotropic displacement parameters. Address disorder in the cyclopentyl ring with PART/SUMP instructions. Validate geometry via WinGX’s PARST .
- Visualization : ORTEP for thermal ellipsoid plots, highlighting rotational freedom in the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
